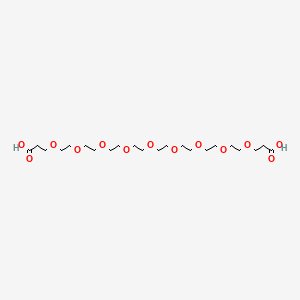
Bis-PEG9-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-PEG9-acid is a PEG-based PROTAC linker . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains two terminal carboxylic acid groups .
Synthesis Analysis
The terminal carboxylic acids of Bis-PEG9-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Bis-PEG9-acid is C22H42O13 . It has a molecular weight of 514.57 .Chemical Reactions Analysis
Bis-PEG9-acid is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Bis-PEG9-acid has a molecular weight of 514.57 . It is a solid substance with a white to off-white appearance .Applications De Recherche Scientifique
Cross-linking Agent
Bis-PEG9-acid, also known as BS(PEG)9, is a bis-succinimide ester-activated PEG compound used for crosslinking between primary amines (NH2) in proteins and other molecules . The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG9 spacer react specifically with primary amines to form stable amide bonds .
Biofilm Formation Research
BS(PEG)9 has been used to study the domain structure of BfmR, a regulator of biofilm formation in Acinetobacter baumannii . This application provides valuable insights into the mechanisms of biofilm formation, which is a key factor in many bacterial infections.
Visual Excitation Studies
Another interesting application of BS(PEG)9 is in the study of the mechanism of visual excitation . The ability of BS(PEG)9 to crosslink proteins makes it a useful tool in studying the complex processes involved in visual perception.
Protein Labeling and Modification
Due to its reactivity with primary amines, BS(PEG)9 is often used in protein labeling and modification . This allows researchers to track the movement and interactions of proteins within cells, providing valuable insights into cellular function and disease mechanisms.
Enhancing Solubility of Conjugates
The polyethylene glycol (PEG) spacer arm of BS(PEG)9 can enhance the solubility of conjugates . This is particularly useful in drug delivery applications, where improving the solubility of therapeutic agents can enhance their bioavailability and efficacy.
Reducing Immunogenicity
The PEG spacer arm of BS(PEG)9 can also reduce the immunogenicity of conjugates . This is important in therapeutic applications, where reducing the immune response to a drug can improve its safety and effectiveness.
Mécanisme D'action
Target of Action
Bis-PEG9-acid is a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of Bis-PEG9-acid are the E3 ubiquitin ligase and the target protein in the case of PROTACs .
Mode of Action
Bis-PEG9-acid, as a linker in PROTACs, connects two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein . The compound enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system . In the context of ADCs, Bis-PEG9-acid acts as a cleavable linker used in the synthesis of ADCs .
Biochemical Pathways
The biochemical pathway primarily affected by Bis-PEG9-acid is the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thereby regulating various cellular processes. By linking the E3 ubiquitin ligase to the target protein, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
As a peg-based compound, bis-peg9-acid is expected to have improved solubility and stability, which could positively impact its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of the action of Bis-PEG9-acid is the selective degradation of target proteins . This degradation can influence various cellular processes depending on the specific target protein. In the context of ADCs, the action of Bis-PEG9-acid allows for the targeted delivery of cytotoxic drugs to cancer cells .
Action Environment
The action of Bis-PEG9-acid is influenced by the intracellular environment, specifically the ubiquitin-proteasome system . The hydrophilic PEG spacer in Bis-PEG9-acid increases its solubility in aqueous media , which could potentially influence its action, efficacy, and stability.
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O13/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPXCHJGEDEJHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG9-acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

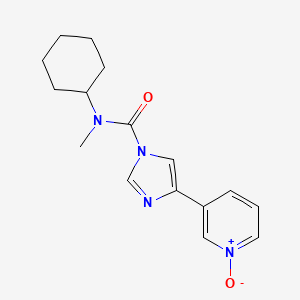




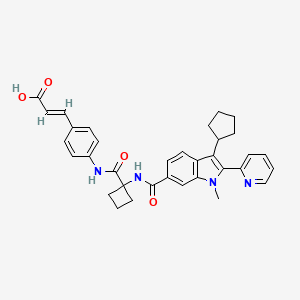
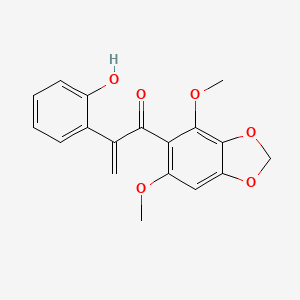
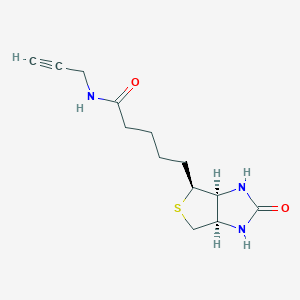


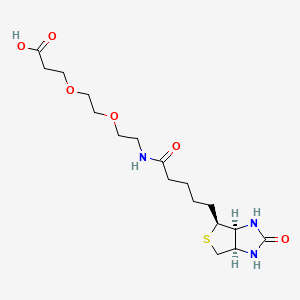
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)